molecular formula C11H12ClNOS2 B14400573 [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate CAS No. 88559-20-0

[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate

Cat. No.: B14400573
CAS No.: 88559-20-0
M. Wt: 273.8 g/mol
InChI Key: MERMCWRIKDJYCI-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates. This compound is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a dimethylcarbamodithioate moiety. It is often used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate typically involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylcarbamodithioic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product. The general reaction can be represented as follows:

[ \text{4-chlorobenzaldehyde} + \text{N,N-dimethylcarbamodithioic acid} \xrightarrow{\text{Base}} \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate: is similar to other carbamodithioates such as [2-(4-methylphenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate and [2-(4-bromophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate.

Uniqueness

  • The presence of the chlorophenyl group in this compound imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets. This makes it distinct from other similar compounds and valuable in various applications.

Properties

CAS No.

88559-20-0

Molecular Formula

C11H12ClNOS2

Molecular Weight

273.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate

InChI

InChI=1S/C11H12ClNOS2/c1-13(2)11(15)16-7-10(14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3

InChI Key

MERMCWRIKDJYCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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